molecular formula C10H16N2O B13151937 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol

4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol

Cat. No.: B13151937
M. Wt: 180.25 g/mol
InChI Key: GEWSDUAVVKLBFB-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C10H16N2O This compound features a pyridine ring substituted with an amino group, a methyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-iodopyridine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in tetrahydrofuran (THF) and triethylamine under an argon atmosphere at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-amino-3-methyl-2-(pyridin-2-yl)butan-2-one.

    Reduction: Formation of 4-amino-3-methyl-2-(pyridin-2-yl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the same carbon atom is relatively uncommon and contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-amino-3-methyl-2-pyridin-2-ylbutan-2-ol

InChI

InChI=1S/C10H16N2O/c1-8(7-11)10(2,13)9-5-3-4-6-12-9/h3-6,8,13H,7,11H2,1-2H3

InChI Key

GEWSDUAVVKLBFB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1=CC=CC=N1)O

Origin of Product

United States

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